molecular formula C13H19N3O3S B2960854 tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1209492-77-2

tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B2960854
CAS RN: 1209492-77-2
M. Wt: 297.37
InChI Key: AGFJMOUNKVGKKW-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, also known as TDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDP is a member of the thiazolopyridine family of compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).

Scientific Research Applications

Medicinal Chemistry: Antimalarial Activity

The introduction of a tert-butyl group into heterocyclic compounds has been shown to enhance their biological activity. For instance, compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which shares structural similarities with the tert-butyl compound , have potent antimalarial properties . This suggests that tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate could be synthesized and tested for potential antimalarial activity, contributing to the development of new antimalarial drugs.

Organic Synthesis: Drug Discovery

The tert-butyl group’s introduction into organic molecules increases their lipophilicity, which is crucial for passage through cell walls. This property is significant in drug discovery as it can lead to the synthesis of novel compounds with improved pharmacokinetic profiles . Researchers could explore the use of this tert-butyl compound as a precursor or intermediate in the synthesis of new drugs.

Bioactive Molecules: Antidepressant and Antileishmanial Effects

Similar to other tert-butyl-substituted heterocycles, this compound could be investigated for its antidepressant and antileishmanial activities. Previous studies have reported such activities in related structures, indicating a promising area of research for this compound .

DNA Intercalation: Antiviral and Cytotoxic Activity

Compounds like indolo[2,3-b]quinoxalines are known DNA intercalators with antiviral and cytotoxic activities. Given the structural novelty of tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, it could be a candidate for studying DNA intercalation properties, which might lead to new antiviral agents or cancer therapeutics .

Material Science: Polymer Synthesis

The tert-butyl group can also play a role in the synthesis of polymers. A study mentioned the preparation of poly(amic acids) from an aromatic diamine containing a tert-butyl-substituted cyclohexyl, which could be related to the applications of the tert-butyl compound in developing new materials with specific properties .

Combinatorial Chemistry: Structural Diversity

In combinatorial chemistry, structural diversity is crucial for the rapid discovery of new drugs. The tert-butyl compound’s unique structure could be utilized to create a library of derivatives, providing a rich source of novel molecules for high-throughput screening in drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It’s also important to consider potential health hazards, like toxicity or carcinogenicity .

properties

IUPAC Name

tert-butyl 2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-8(17)14-11-15-9-5-6-16(7-10(9)20-11)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFJMOUNKVGKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Synthesis routes and methods

Procedure details

As shown in step 10-ii of Scheme 10, to Compound 1033 (10.0 g) in pyridine (80 mL) was added acetyl chloride (4.2 mL). After stirring at 50° C. for 30 min, water (200 mL) was added. The resulting solid was collected by filtration and washed with water (2×) gave tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (Compound 1034, 10.873 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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